![molecular formula C7H14F2N2 B1421943 [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine CAS No. 1179299-77-4](/img/structure/B1421943.png)
[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine
Overview
Description
“[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine” is a chemical compound with the CAS Number: 1179299-77-4 . It has a molecular weight of 164.2 . The compound is typically stored at 4 degrees Celsius and is in liquid form . The IUPAC name for this compound is [1- (2,2-difluoroethyl)-2-pyrrolidinyl]methanamine .
Molecular Structure Analysis
The InChI code for “[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine” is 1S/C7H14F2N2/c8-7(9)5-11-3-1-2-6(11)4-10/h6-7H,1-5,10H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine” is a liquid at room temperature . It has a molecular weight of 164.2 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
Catalysis
Due to the basic nature of the methanamine group, this compound could act as an organocatalyst in various chemical reactions. Its potential to facilitate or accelerate reactions could be explored in the synthesis of complex organic molecules.
Each of these applications would require further research and experimentation to fully understand the potential of [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine in these fields. The compound’s properties, such as its molecular weight of 164.2 and its physical form as a liquid at room temperature , would need to be considered in the design of these studies. Safety information, such as handling precautions and hazard statements, should also be reviewed to ensure safe research practices .
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause physical and health hazards . The hazard statements include H227, H302, H314, and H335, suggesting that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
properties
IUPAC Name |
[1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2/c8-7(9)5-11-3-1-2-6(11)4-10/h6-7H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHIMJVJXKEYIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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